molecular formula C4H3IN2 B1354134 2-Iodopyrimidine CAS No. 31462-54-1

2-Iodopyrimidine

Cat. No.: B1354134
CAS No.: 31462-54-1
M. Wt: 205.98 g/mol
InChI Key: AXDGIPMYJALRKV-UHFFFAOYSA-N
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Description

2-Iodopyrimidine is a halogenated pyrimidine derivative with the molecular formula C4H3IN2. It appears as a colorless to slightly yellow crystalline solid and is soluble in organic solvents such as ethanol, acetone, and dimethylformamide . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodopyrimidine can be synthesized through the iodination of pyrimidine. One common method involves the reaction of pyrimidine with iodine in the presence of a reducing agent such as sodium sulfite or sodium borohydride . The reaction typically occurs in an organic solvent under controlled conditions to ensure the selective iodination at the 2-position of the pyrimidine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

2-Iodopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodopyrimidine involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can be selectively replaced by other functional groups, allowing the compound to act as a versatile intermediate in organic synthesis. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

  • 2-Bromopyrimidine
  • 2-Chloropyrimidine
  • 2-Fluoropyrimidine

Comparison: 2-Iodopyrimidine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property makes it particularly useful in cross-coupling reactions, where the iodine atom can be easily replaced by other groups. Compared to its bromine, chlorine, and fluorine analogs, this compound often exhibits higher reactivity and selectivity in these reactions .

Properties

IUPAC Name

2-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDGIPMYJALRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463352
Record name 2-Iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31462-54-1
Record name 2-Iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodopyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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